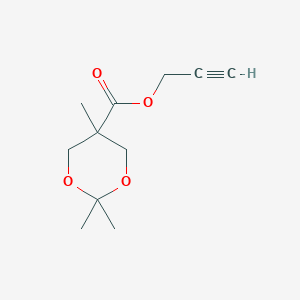

Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

Description

Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a bicyclic ester derived from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (Acetonide-bisMPA), where the carboxylic acid group is esterified with propargyl alcohol (prop-2-yn-1-ol). The compound features a rigid dioxane ring with methyl substituents at positions 2, 2, and 5, and a propargyl ester moiety. Its molecular formula is C₁₁H₁₄O₄, with a molar mass of 210.23 g/mol. The propargyl group introduces a terminal alkyne, conferring unique reactivity and structural properties compared to other esters of this acid .

Properties

IUPAC Name |

prop-2-ynyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-6-13-9(12)11(4)7-14-10(2,3)15-8-11/h1H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZJWAJSOZCNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)C(=O)OCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678996 | |

| Record name | Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919988-15-1 | |

| Record name | Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate typically involves the reaction of propargyl alcohol with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate serves as a versatile building block in organic synthesis. It is particularly useful in the formation of complex molecules through cross-coupling reactions and other synthetic pathways .

Reactivity and Functionalization

- The propargyl group allows for diverse chemical transformations, including:

Biological Applications

Enzyme Inhibition Studies

- The compound's reactive propargyl group can interact with nucleophilic sites on proteins or enzymes, making it valuable for studying enzyme inhibition and protein interactions. This feature is significant in biochemical research aimed at understanding metabolic pathways and drug design .

Anticancer Activity

- Recent studies have explored the anticancer properties of derivatives of this compound. For instance, modifications of curcumin with this compound have shown enhanced inhibitory activity against breast cancer cells (MDA-MB-231) compared to curcumin alone. The structure–activity relationship indicates that specific functional groups significantly influence anticancer potency .

Industrial Applications

Specialty Chemicals Production

Mechanism of Action

The mechanism by which Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Key analogs include the parent acid, its methyl ester, and anhydride derivative. Structural data are summarized below:

| Compound | Molecular Formula | Molar Mass (g/mol) | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|---|---|

| Prop-2-yn-1-yl ester | C₁₁H₁₄O₄ | 210.23 | Not reported | – | – | [1, 4, 15] |

| Methyl ester (2,5,5-Trimethyl-1,3-dioxane-2-acetic acid methyl ester) | C₁₀H₁₈O₄ | 202.25 | Not reported | – | – | [16] |

| Anhydride (2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride) | C₁₆H₂₆O₇ | 330.37 | Triclinic | P1 | a = 10.355(4), b = 11.928(5), c = 14.496(6); α = 73.128(5), β = 84.900(5), γ = 89.499(6) | [15] |

| Parent acid (2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid) | C₉H₁₄O₄ | 186.20 | Orthorhombic* | – | Bond lengths: O–C = 1.379–1.407 Å; C–C = 1.512–1.517 Å | [4, 9, 13] |

For example, the anhydride (C₁₆H₂₆O₇) forms a triclinic lattice with V = 1706.3(11) ų and density 1.286 Mg/m³ .

Key Structural Insights:

- Bond Lengths/Angles : In the parent acid, critical bonds include O1–C1 = 1.3792 Å and C4–C7 = 1.5129 Å , with angles like O1–C1–C2 = 123.44° . The propargyl ester’s triple bond (C≡C, ~1.20 Å) likely reduces conformational flexibility compared to the methyl ester’s single C–O bond.

- Hydrogen Bonding : The anhydride forms intermolecular hydrogen bonds (e.g., C3–H3B···O4 = 2.54 Å ), while the propargyl ester’s alkyne may participate in weaker C–H···π interactions .

Physicochemical and Reactivity Comparisons

Solubility and Stability

- Propargyl Ester: The terminal alkyne increases hydrophobicity, reducing solubility in polar solvents.

- Methyl Ester: Higher solubility in organic solvents due to the non-polar methyl group. Less reactive than the propargyl analog .

- Anhydride: Hydrolyzes readily to the parent acid in aqueous environments.

Research Findings and Data Gaps

- Crystallographic Data : While the anhydride and parent acid have well-characterized crystal structures , the propargyl ester’s packing motifs remain unstudied. Computational modeling (e.g., using Mercury CSD ) could predict its lattice parameters.

- Comparative thermogravimetric analysis (TGA) with the methyl ester would clarify stability differences.

- Safety Profile : The propargyl ester’s hazards (e.g., flammability from the alkyne) are inferred from structurally related compounds like (Prop-2-yn-1-ylsulfanyl)carbonitrile , but experimental toxicology data are lacking.

Biological Activity

Introduction

Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate (CAS No. 919988-15-1) is an organic compound characterized by its unique structural features, including a propargyl group and a dioxane ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Properties

Synthesis

The synthesis of this compound typically involves the reaction of propargyl alcohol with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This reaction is often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance esterification efficiency .

The biological activity of this compound is primarily attributed to its reactive propargyl group, which can act as an electrophile. This allows it to interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. Such interactions are critical in biochemical studies aimed at understanding enzyme inhibition and protein interactions .

Enzyme Inhibition

Research indicates that this compound can serve as a valuable tool in studying enzyme kinetics and mechanisms. The compound's ability to modify enzyme activity makes it useful for investigating metabolic pathways and developing therapeutic agents.

Study on Enzyme Interaction

In a recent study exploring the interaction of various propargyl derivatives with specific enzymes, it was found that compounds with similar structures exhibited significant inhibition of fatty acid synthase (FASN), a key enzyme involved in lipid metabolism. Although direct studies on this compound are lacking, the findings suggest that similar compounds may exhibit comparable biological activity .

Toxicological Profile

The toxicological profile of this compound has been assessed using predictive toxicology resources. The compound has been classified under various categories based on its chemical structure and potential interactions with biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 1-prop-2-yn-1-yliH-indole-5-carboxylate | Propargyl group, indole structure | Anticancer properties |

| 1-(Prop-2-yn-1-yliH-indole)-5-carboxylate | Propargyl group | Enzyme inhibition potential |

The presence of the dioxane ring in Prop-2-yn-1-yliH 2,2,5-trimethyl -1,3-dioxane -5-carboxylate distinguishes it from other similar compounds by imparting unique steric and electronic properties that may enhance its reactivity and specificity towards biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate?

- Methodological Answer : The compound can be synthesized via esterification of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with propargyl alcohol. Key steps include:

- Protection of carboxylic acid : React 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone to form the protected intermediate .

- Activation and coupling : Use dicyclohexylcarbodiimide (DCC) or similar coupling agents to activate the carboxylic acid, followed by reaction with propargyl alcohol.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures ensures high purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation involves:

- NMR spectroscopy : H and C NMR identify ester carbonyl (~170 ppm in C NMR), propargyl protons (δ 2.5–3.0 ppm, triplets), and dioxane ring protons (δ 4.0–4.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHO).

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXT for structure solution) reveals bond lengths (e.g., C=O at 1.21 Å) and torsion angles .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during refinement?

- Methodological Answer : Use SHELXL for refinement with the following steps:

- Anisotropic refinement : Apply to non-hydrogen atoms to model thermal motion accurately. For hydrogen atoms, isotropic refinement is sufficient .

- Hydrogen bonding analysis : Identify O—H⋯O and C—H⋯O interactions (e.g., O4—H4⋯O3 at 2.71 Å) to validate packing motifs. Discrepancies in hydrogen bond angles (>10° from ideal) may indicate disorder .

- Validation tools : Check R-factors (e.g., R < 0.05 for high-resolution data) and electron density maps (Δρ < 0.5 eÅ) to resolve ambiguities .

Q. What experimental strategies address conformational flexibility in the 1,3-dioxane ring?

- Methodological Answer :

- Low-temperature crystallography : Collect data at 100 K to reduce thermal motion and capture dominant conformers (e.g., chair vs. boat) .

- Dynamic NMR : Analyze temperature-dependent H NMR spectra (e.g., coalescence temperatures) to estimate ring-flipping barriers .

- DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and observed torsion angles (e.g., O2—C1—C2—C5 at -159.88°) to identify stable conformers .

Q. How do intermolecular interactions influence crystal packing?

- Methodological Answer :

- Hydrogen bonding networks : In the anhydride derivative (CHO), C—H⋯O bonds (e.g., C8—H8B⋯O1 at 2.40 Å) form corrugated layers parallel to the ab-plane .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯O contacts ≈ 25% of surface area) using CrystalExplorer .

- Packing similarity tools : Mercury CSD’s Materials Module compares unit-cell parameters (e.g., triclinic P1 with a = 10.355 Å) to related structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.